molecular formula C24H16FNO6 B2651742 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(2-fluorophenoxy)acetamide CAS No. 886181-85-7

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2651742
CAS No.: 886181-85-7
M. Wt: 433.391
InChI Key: UPLJOKNHGCXMOL-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that features a benzofuran core, a benzo[d][1,3]dioxole moiety, and a fluorophenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step may involve coupling reactions using reagents such as palladium catalysts.

    Attachment of the Fluorophenoxyacetamide Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenoxy group suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(2-fluorophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(2-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenoxy group in N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(2-fluorophenoxy)acetamide may confer unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic properties compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FNO6/c25-16-6-2-4-8-18(16)29-12-21(27)26-22-15-5-1-3-7-17(15)32-24(22)23(28)14-9-10-19-20(11-14)31-13-30-19/h1-11H,12-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLJOKNHGCXMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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